1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative featuring a benzo[d][1,3]dioxol-5-yl-substituted 1,2,4-oxadiazole moiety and a 2,5-dimethylphenyl group. Quinazoline-diones are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The benzo[d][1,3]dioxol-5-yl (piperonyl) group enhances metabolic stability and bioavailability, while the 1,2,4-oxadiazole ring contributes to hydrogen-bonding interactions with biological targets . The 2,5-dimethylphenyl substituent likely influences lipophilicity and target selectivity. Synthetic routes for such compounds typically involve multi-step condensation and cyclization reactions, as seen in analogous quinazoline-dione syntheses .
Properties
CAS No. |
1207031-83-1 |
|---|---|
Molecular Formula |
C26H20N4O5 |
Molecular Weight |
468.469 |
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-15-7-8-16(2)20(11-15)30-25(31)18-5-3-4-6-19(18)29(26(30)32)13-23-27-24(28-35-23)17-9-10-21-22(12-17)34-14-33-21/h3-12H,13-14H2,1-2H3 |
InChI Key |
AZMFSMWSDXZMOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the formation of the quinazoline scaffold followed by the introduction of various substituents such as oxadiazole and dioxole groups. The synthetic route generally includes:
- Formation of Quinazoline Core : Starting from anthranilic acid or related precursors.
- Substitution Reactions : Incorporation of the benzo[d][1,3]dioxole and oxadiazole moieties through nucleophilic substitution or coupling reactions.
- Characterization : The structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives including the target compound, it was found that:
- Inhibition Zones : The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, inhibition zones ranged from 10 to 13 mm against strains like Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentrations (MIC) : MIC values were reported in the range of 70 to 80 mg/mL for these bacterial strains .
Anticancer Properties
Quinazoline derivatives have also been studied for their anticancer potential:
- Cell Line Studies : In vitro studies on various cancer cell lines showed that compounds with similar scaffolds can induce cytotoxicity and inhibit cell proliferation . The specific effects on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were noted.
Anti-inflammatory Effects
Some studies have pointed to anti-inflammatory properties associated with quinazoline derivatives:
- Cytokine Modulation : Research has indicated that certain derivatives can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests potential applications in treating inflammatory diseases.
Comparative Biological Activity Table
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of quinazoline derivatives including our compound for their antimicrobial efficacy using agar diffusion methods. The results indicated that compounds with oxadiazole substitutions showed enhanced activity compared to standard antibiotics like ampicillin.
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, several quinazoline derivatives were tested against a panel of cancer cell lines. The target compound exhibited significant cytotoxic effects at lower concentrations compared to other tested compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound’s structural analogs differ primarily in substituents on the oxadiazole and quinazoline-dione moieties. Key examples include:
Key Observations :
- Chlorophenyl vs. Benzo[d][1,3]dioxol-5-yl : The chlorophenyl analog (434.8 g/mol) exhibits antimicrobial activity but lower predicted enzyme affinity compared to the target compound, likely due to reduced hydrogen-bonding capacity .
- Thioxo-methyl derivatives: These compounds show antinociceptive activity, suggesting the thioxo group enhances central nervous system penetration .
Bioactivity Profiling
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that compounds with structural similarities often cluster into groups with shared modes of action. For example:
- Enzyme inhibition : Benzo[d][1,3]dioxol-5-yl derivatives show strong correlations with kinase and HDAC inhibition due to π-π stacking and hydrogen-bond interactions .
- Antimicrobial activity : Chlorophenyl and furan-containing analogs exhibit bacteriostatic effects, linked to membrane disruption or nucleic acid intercalation .
Computational Similarity Analysis
- Tanimoto coefficients: The target compound has a Tanimoto score >0.8 with benzo-fused heterocycles, indicating high structural similarity to known enzyme inhibitors .
- Dice indexes : Morgan fingerprint-based comparisons suggest >75% similarity to HDAC-targeting phytocompounds like aglaithioduline .
- Molecular networking : Fragmentation patterns (cosine score >0.7) align with quinazoline-diones active in apoptosis pathways .
Spectral Characterization
- NMR : The benzo[d][1,3]dioxol-5-yl group shows characteristic δ 6.8–7.1 ppm aromatic protons, distinct from chlorophenyl (δ 7.3–7.6 ppm) and furan (δ 7.4–7.9 ppm) signals .
- Mass spectrometry : Molecular ion peaks at m/z 497.5 confirm the target compound’s mass, differing from chlorophenyl (m/z 434.8) and thioxo-methyl (m/z ~420) analogs .
Q & A
Q. What are the key synthetic strategies for synthesizing quinazoline-oxadiazole hybrids like this compound?
The synthesis typically involves multi-step reactions, starting with functionalized quinazoline and oxadiazole precursors. Key steps include:
- Coupling reactions : The oxadiazole moiety is introduced via cyclization of amidoxime intermediates with carboxylic acid derivatives under reflux in solvents like DMF or DMSO .
- Methylation/alkylation : The quinazoline core is functionalized using alkyl halides or methylating agents in the presence of bases (e.g., NaH or K₂CO₃) .
- Purification : Techniques such as column chromatography or recrystallization (e.g., in methanol/ethanol) are critical for isolating high-purity products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and analytical methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, verifying substituent positions (e.g., benzo[d][1,3]dioxol-5-yl or dimethylphenyl groups) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Elemental analysis : Validates stoichiometric composition .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening should focus on:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the oxadiazole moiety’s affinity for enzymatic active sites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Systematically modify the benzo[d][1,3]dioxol-5-yl or dimethylphenyl groups to assess impacts on potency. For example, replacing methyl with electron-withdrawing groups (e.g., -Br, -CF₃) may enhance target binding .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding via the oxadiazole ring) .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Orthogonal assays : Combine enzymatic assays with cellular models (e.g., gene knockout lines) to validate target specificity .
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple replicates to account for variability .
- Meta-analysis : Cross-reference data with structurally analogous quinazoline derivatives (e.g., fluoro- or methoxy-substituted variants) .
Q. How can computational modeling predict its pharmacokinetic properties?
- ADME prediction : Tools like SwissADME estimate solubility, metabolic stability, and BBB permeability. The dimethylphenyl group may enhance lipophilicity, requiring formulation adjustments for oral bioavailability .
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .
Q. What strategies improve compound stability under varying storage conditions?
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures to recommend storage at controlled humidity and temperatures (e.g., -20°C in desiccators) .
- Solvent compatibility : Test stability in DMSO or PBS buffers over 72 hours using HPLC monitoring .
Q. How does this compound compare to analogs with different heterocyclic cores?
- Activity benchmarking : Compare IC₅₀ values against triazole- or thiazole-containing analogs to identify core-specific trends .
- Synthetic accessibility : Evaluate yield and step count for scalability. Oxadiazole synthesis often requires harsher conditions than triazoles, impacting cost-efficiency .
Methodological Considerations
- Reaction optimization : Use Design of Experiments (DoE) to refine parameters like temperature, solvent polarity, and catalyst loading .
- Data validation : Employ orthogonal characterization (e.g., IR + NMR) to confirm functional groups and avoid misassignment .
- Ethical compliance : Adhere to institutional guidelines for biological testing, especially for animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
